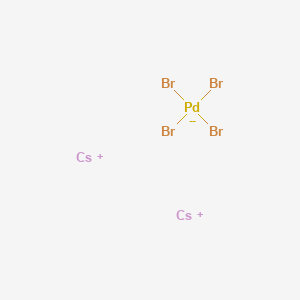
Dicesium;tetrabromopalladium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium;tetrabromopalladium(2-) is a chemical compound with the molecular formula Cs2PdBr4 It consists of two cesium (Cs) ions and a tetrabromopalladium(2-) anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
Scientific Research Applications
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Dicesium;tetrachloropalladium(2-): Similar in structure but with chloride ligands instead of bromide.
Dicesium;tetraiodopalladium(2-): Similar in structure but with iodide ligands instead of bromide.
Dicesium;tetrafluoropalladium(2-): Similar in structure but with fluoride ligands instead of bromide.
Uniqueness
Dicesium;tetrabromopalladium(2-) is unique due to the specific properties imparted by the bromide ligands. These properties include different solubility, reactivity, and electronic characteristics compared to its chloride, iodide, and fluoride counterparts. The choice of ligand can significantly influence the compound’s behavior in catalytic and other applications .
Properties
Molecular Formula |
Br4Cs2Pd |
|---|---|
Molecular Weight |
691.85 g/mol |
IUPAC Name |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
Canonical SMILES |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















